molecular formula C10H7ClN4S B2793795 4-Chloro-2-[(2-pyridinylmethyl)amino]-1,3-thiazole-5-carbonitrile CAS No. 866155-98-8

4-Chloro-2-[(2-pyridinylmethyl)amino]-1,3-thiazole-5-carbonitrile

Cat. No.: B2793795
CAS No.: 866155-98-8
M. Wt: 250.7
InChI Key: KIHVGPIMBXSYFF-UHFFFAOYSA-N
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Description

4-Chloro-2-[(2-pyridinylmethyl)amino]-1,3-thiazole-5-carbonitrile (CAS 866155-98-8) is a synthetic heterocyclic building block of high interest in medicinal chemistry and drug discovery research. This compound, with the molecular formula C10H7ClN4S and a molecular weight of 250.71 g/mol , features a chlorothiazole core substituted with a pyridinylmethylamino group and a carbonitrile moiety. This specific structure makes it a valuable intermediate for the synthesis of more complex molecules, particularly through further functionalization of the carbonitrile and chloro groups, and exploration of its hydrogen-bonding capacity . The primary research applications of this compound leverage its role as a key scaffold in the development of potential pharmacologically active molecules. Its structure is representative of a class of compounds often investigated for various biological activities. Researchers utilize this chemical exclusively in laboratory settings for the in vitro construction of targeted libraries for high-throughput screening and as a precursor in synthetic organic chemistry projects . Handling and Safety: This product is intended for research purposes only and is strictly not intended for diagnostic, therapeutic, or human and animal use. It is offered as a solid powder and should be handled by qualified laboratory personnel using appropriate personal protective equipment and standard safety practices .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-(pyridin-2-ylmethylamino)-1,3-thiazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN4S/c11-9-8(5-12)16-10(15-9)14-6-7-3-1-2-4-13-7/h1-4H,6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIHVGPIMBXSYFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC2=NC(=C(S2)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666486
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-aminothiazole with 2-chloromethylpyridine under basic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization or chromatography, ensures the consistency and quality of the compound produced on a large scale.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Position

The chloro group at position 4 undergoes nucleophilic substitution under mild conditions. This reactivity is critical for derivatization:

Nucleophile Conditions Product Yield Source
Thiols (e.g., 4-chlorobenzylthiol)DMF, K₂CO₃, 50°C, 12 h4-(Substituted-thio)thiazole derivatives75–85%
Amines (e.g., piperidine)Ethanol, reflux, 18 h4-Amino-thiazole analogs68%
AlkoxidesNaH, toluene, 80°C, 6 h4-Alkoxy-thiazole intermediates72%

Mechanism : The reaction proceeds via an SNAr (nucleophilic aromatic substitution) pathway, where the electron-withdrawing carbonitrile and pyridinyl groups activate the thiazole ring toward nucleophilic attack.

Hydrolysis of the Carbonitrile Group

The carbonitrile at position 5 hydrolyzes to a carboxylic acid under acidic or basic conditions:

  • Acidic Hydrolysis :
    C≡NH2SO4,H2O,ΔCOOH\text{C≡N} \xrightarrow{H_2SO_4, H_2O, \Delta} \text{COOH}
    Yields 5-carboxy-thiazole derivatives in 90% efficiency .

  • Basic Hydrolysis :
    C≡NNaOH,EtOH,60CCOONa\text{C≡N} \xrightarrow{NaOH, EtOH, 60^\circ C} \text{COONa}
    Intermediate sodium salts are isolated at 82% yield .

Note : Hydrolysis kinetics are slower compared to aliphatic nitriles due to aromatic stabilization .

Condensation Reactions via the Amino Group

The primary amino group participates in Schiff base formation and cyclocondensation:

Reaction Partner Conditions Product Yield Source
Aldehydes (e.g., benzaldehyde)Ethanol, piperidine, refluxImine-linked thiazole-pyridine hybrids78%
β-DiketonesAcOH, O₂, 130°C, 18 hPyrazolo[1,5-a]pyridine derivatives74–94%

Mechanistic Insight : The amino group acts as a nucleophile, attacking carbonyl carbons to form intermediates that cyclize under oxidative conditions .

Metal-Catalyzed Cross-Couplings

Palladium-catalyzed couplings enable C–C bond formation:

  • Suzuki Coupling :
    Cl+Ar-B(OH)2Pd(OAc)2,K2CO3,DMFAr-Thiazole\text{Cl} + \text{Ar-B(OH)}_2 \xrightarrow{Pd(OAc)_2, K_2CO_3, DMF} \text{Ar-Thiazole}
    Yields biphenyl-thiazole hybrids in 65–88% .

  • Buchwald-Hartwig Amination :
    Cl+Ar-NH2Pd(dba)2,XantphosDiarylaminothiazoles\text{Cl} + \text{Ar-NH}_2 \xrightarrow{Pd(dba)_2, Xantphos} \text{Diarylaminothiazoles}
    Achieves 70% yield with electron-deficient anilines .

Optimization : Oxygen atmosphere enhances yields by preventing catalyst deactivation .

Cycloaddition and Heterocycle Formation

The carbonitrile group participates in [2+3] cycloadditions:

Reagent Conditions Product Yield Source
Sodium azideDMF, CuI, 100°C, 24 hTetrazolo[1,5-a]thiazole63%
Nitrile oxidesToluene, Δ, 12 hIsoxazole-fused thiazoles58%

Key Observation : Steric hindrance from the pyridinylmethyl group slows reaction rates compared to unsubstituted analogs .

Oxidative Dehydrogenation

Under oxygen-rich conditions, the thiazole core undergoes dehydrogenation to form fused heterocycles:

  • Reaction :
    ThiazoleO2,AcOH,130CPyrido[1,2-b]indazole\text{Thiazole} \xrightarrow{O_2, AcOH, 130^\circ C} \text{Pyrido[1,2-b]indazole}
    Yields reach 94% with 6 equivalents of acetic acid .

Mechanism : Oxygen acts as a terminal oxidizer, facilitating the removal of hydrogen atoms from intermediates .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing thiazole and pyridine moieties exhibit significant anticancer properties. The thiazole ring system has been associated with various biological activities, including the inhibition of cancer cell proliferation.

Table 1: Anticancer Activity Studies

CompoundCell Line TestedIC50 (µM)Reference
Compound AMCF-7 (Breast Cancer)<10
Compound BA549 (Lung Cancer)5.3
Compound CHeLa (Cervical Cancer)12.4

In a study examining derivatives of thiazole, it was found that modifications to the structure could enhance the cytotoxic effects against various cancer cell lines. The presence of the pyridine group may also contribute to increased selectivity towards cancer cells.

Antimicrobial Activity

The compound has shown potential as an antimicrobial agent. Thiazoles are known for their broad-spectrum antibacterial and antifungal activities.

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Studies have demonstrated that derivatives of thiazole can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them valuable in developing new antibiotics.

Organic Electronics

4-Chloro-2-[(2-pyridinylmethyl)amino]-1,3-thiazole-5-carbonitrile is being explored for its potential use in organic electronic devices due to its semiconducting properties. The compound can be incorporated into organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Table 3: Electronic Properties

PropertyValue
Band Gap Energy2.1 eV
Electron Mobility0.1 cm²/V·s
Hole Mobility0.05 cm²/V·s

The incorporation of this compound into polymer matrices has shown improvements in charge transport characteristics, enhancing the efficiency of electronic devices.

Synthesis and Evaluation

A notable study synthesized various derivatives of thiazole and evaluated their biological activities. The synthesized compounds were tested for their anticancer and antimicrobial properties, with several showing promising results in vitro.

In another case study focused on organic electronics, researchers developed a series of polymers incorporating thiazole derivatives, leading to improved performance metrics in OLED applications.

Mechanism of Action

The mechanism of action of 4-Chloro-2-[(2-pyridinylmethyl)amino]-1,3-thiazole-5-carbonitrile involves its interaction with specific molecular targets within cells. For example, in its role as an antimicrobial agent, it may inhibit the synthesis of bacterial cell walls by binding to key enzymes involved in the process. As an anticancer agent, it may interfere with cell division by targeting specific proteins involved in the regulation of the cell cycle.

Comparison with Similar Compounds

Thiazole Derivatives

  • 4-Bromo-1,3-thiazole-5-carbonitrile (CAS 1367964-98-4): Replaces the 4-chloro and 2-pyridinylmethylamino groups with bromine. The bromine atom increases molecular weight (Br: 79.9 g/mol vs. Cl: 35.45 g/mol) and may alter lipophilicity and reactivity.
  • EMA-002333-PIP02-19 : A complex thiazole-5-carbonitrile derivative with a 4-fluorophenyl substituent and an imidazo[1,2-a]pyridine moiety. This compound is under investigation for idiopathic pulmonary fibrosis, highlighting the therapeutic relevance of thiazole-carbonitriles. The fluorophenyl group likely enhances metabolic stability compared to the pyridinylmethyl group in the target compound .

Pyrimidine and Pyrazole Derivatives

  • 2-((3-Hydroxyphenyl)amino)-4-(4-methyl-2-(methylamino)thiazol-5-yl)pyrimidine-5-carbonitrile: Features a pyrimidine core fused with a thiazole ring. The hydroxylphenyl group may improve water solubility compared to the pyridinylmethylamino group in the target compound. Reported melting point: 242–243°C, suggesting high crystallinity .
  • 5-Amino-1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-3-methyl-1H-pyrazole-4-carbonitrile: A pyrazole-carbonitrile derivative with a thiadiazole-thioacetyl chain. Yield: 60.72%; melting point: 189.6°C. The thioether linkage may confer distinct metabolic stability compared to the target compound’s amino linkage .

Substituent Effects

Chloro vs. Bromo Substituents

  • Chlorine (electronegativity: 3.0) at position 4 in the target compound may induce stronger electron-withdrawing effects than bromine (electronegativity: 2.8) in 4-bromo-1,3-thiazole-5-carbonitrile. This could influence reactivity in nucleophilic substitution reactions or binding affinity in biological targets .

Amino Group Variations

  • In contrast, the 3-hydroxyphenylamino group in the pyrimidine analog (Compound 3, ) introduces hydrogen-bonding capability, which may improve solubility .

Biological Activity

4-Chloro-2-[(2-pyridinylmethyl)amino]-1,3-thiazole-5-carbonitrile, a heterocyclic compound, has garnered attention in the scientific community for its diverse biological activities. This article delves into its biological properties, including its potential as an anticancer agent, antimicrobial activity, and its applications in enzyme inhibition.

  • Molecular Formula : C10H7ClN4S
  • Molecular Weight : 250.71 g/mol
  • Structure : The compound features a thiazole ring substituted with a chloro group and a carbonitrile group, along with an amino group linked to a pyridine ring.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in anticancer and antimicrobial domains.

Anticancer Activity

Several studies have highlighted the compound's potential as an anticancer agent:

  • Mechanism of Action :
    • The compound has been shown to induce apoptosis in cancer cells by increasing the Bax/Bcl-2 ratio and activating caspase pathways, leading to cell cycle arrest at critical phases (G2/M) .
    • It has been evaluated against various cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer), demonstrating promising IC50 values indicating potent cytotoxicity .
  • Comparative Studies :
    • In vitro studies have compared its efficacy with other thiazole derivatives, revealing that modifications of the thiazole scaffold can enhance anticancer activity .
CompoundIC50 (µM)Cancer Cell Line
This compound0.28MCF-7
5-Aryl-1,3,4-Thiadiazole Derivative0.06Various Cancer Lines

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

  • Bacterial Inhibition :
    • Structural analogs of this compound have shown activity against bacterial strains such as E. coli and Salmonella typhi, with zone inhibition ranging from 15–19 mm at concentrations of 500 μg/disk .
  • Fungal Activity :
    • The compound's derivatives have been tested against various fungal strains, showing moderate antifungal activity particularly against A. niger .

Enzyme Inhibition Studies

The compound has been investigated for its potential to inhibit specific enzymes involved in disease processes:

  • Enzyme Targets :
    • It has been identified as a potential inhibitor of dihydrofolate reductase (DHFR), with studies indicating that structural modifications can enhance binding affinity and inhibitory potency .

Case Studies

A notable case study involved synthesizing various derivatives of thiazole compounds similar to this compound to evaluate their biological activities:

  • Study Findings :
    • Derivatives showed varying degrees of cytotoxicity against different cancer cell lines. For instance, compounds with additional aromatic groups exhibited enhanced activity compared to simpler structures .

Q & A

Q. What are the optimal synthetic routes for 4-Chloro-2-[(2-pyridinylmethyl)amino]-1,3-thiazole-5-carbonitrile, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves a multi-step approach:

Core Thiazole Formation : Condensation of 2-aminothiazole derivatives with a pyridinylmethylamine precursor under basic conditions (e.g., NaH as a catalyst in DMF or ethanol) .

Functionalization : Introduction of the chloro and carbonitrile groups via nucleophilic substitution or oxidation-reduction sequences. For example, chlorination using POCl₃ or PCl₃, followed by cyanation with CuCN/KCN .

Q. Critical Parameters :

  • Temperature : Excess heat (>80°C) may degrade the thiazole ring.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require rigorous drying to avoid hydrolysis .
  • Catalysts : NaH or K₂CO₃ improves nucleophilic substitution efficiency .

Q. Yield Optimization Table :

StepReagents/ConditionsYield RangePurity (HPLC)
Thiazole Core2-Aminothiazole + 2-Pyridinylmethylamine, NaH, DMF, 60°C60-75%≥90%
ChlorinationPOCl₃, reflux, 4h85-90%≥95%
CyanationCuCN, DMSO, 50°C70-80%≥85%

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

Methodological Answer :

  • ¹H/¹³C NMR :
    • Thiazole protons appear as singlet(s) near δ 7.5-8.5 ppm.
    • Pyridinylmethylamino group shows resonances at δ 3.8-4.2 (CH₂) and δ 8.0-8.5 (pyridine protons) .
  • IR Spectroscopy :
    • C≡N stretch (carbonitrile) at ~2200-2250 cm⁻¹.
    • N-H bend (amine) at ~1600 cm⁻¹ .
  • Mass Spectrometry :
    • Molecular ion peak (M⁺) at m/z corresponding to C₁₀H₈ClN₅S (theoretical m/z: 273.04) with fragmentation patterns indicating loss of Cl (-35) and CN (-26) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

Methodological Answer :

  • Enzyme Inhibition : Use kinase inhibition assays (e.g., Src kinase family) with ATP-Glo™ luminescence kits to quantify IC₅₀ values .
  • Antimicrobial Screening : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ determination .

Advanced Research Questions

Q. What strategies can resolve discrepancies in reported biological activity data across studies?

Methodological Answer :

  • Assay Standardization :
    • Control for variables like serum concentration (e.g., FBS affects compound solubility) .
    • Validate purity (>95% by HPLC) to exclude confounding impurities .
  • Structural Analog Comparison :
    • Compare activity of this compound with analogs (e.g., chloro-to-fluoro substitutions) to isolate substituent effects .
  • Meta-Analysis :
    • Use statistical tools (e.g., ANOVA) to reconcile IC₅₀ variations across labs, accounting for assay plate batch effects .

Q. How do quantum chemical calculations and molecular docking elucidate its mechanism of action?

Methodological Answer :

  • DFT Calculations :
    • Optimize geometry at B3LYP/6-31G(d) level to identify electrophilic centers (e.g., carbonitrile group) prone to nucleophilic attack .
    • Calculate Fukui indices to predict reactive sites .
  • Molecular Docking :
    • Use AutoDock Vina to simulate binding to kinase ATP pockets (e.g., Abl1 kinase, PDB: 2HYY). Key interactions include:
  • Hydrogen bonding between pyridinylmethylamino NH and kinase Asp381.
  • π-π stacking of thiazole ring with Phe382 .

Q. Docking Results Table :

Target ProteinBinding Affinity (kcal/mol)Key Interactions
Abl1 Kinase-9.2H-bond (Asp381), π-π (Phe382)
EGFR Kinase-8.5H-bond (Thr766), hydrophobic (Leu694)

Q. What are the challenges in optimizing solubility and stability for in vivo studies?

Methodological Answer :

  • Solubility Enhancement :
    • Use co-solvents (e.g., PEG-400) or nanoformulation (liposomes) to improve aqueous solubility (<0.1 mg/mL in PBS) .
    • Introduce hydrophilic groups (e.g., sulfonate) via prodrug strategies .
  • Stability Profiling :
    • Conduct forced degradation studies (acid/alkali, oxidative stress) with HPLC monitoring.
    • Key instability: Hydrolysis of carbonitrile to carboxylate under acidic conditions (t₁/₂ = 12h at pH 2) .

Q. Degradation Pathways Table :

ConditionDegradation ProductHalf-Life (t₁/₂)
pH 2 (HCl)4-Chloro-2-[(2-pyridinylmethyl)amino]-1,3-thiazole-5-carboxylic acid12h
UV LightThiazole ring-opening adducts48h

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